4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride
Description
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride is a bicyclic heterocyclic compound featuring a fused benzene and triazole ring system. The molecule is substituted with an amine group at the 5-position and exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical or synthetic applications. While direct structural or pharmacological data for this compound are sparse in the provided evidence, its core scaffold aligns with bioactive heterocycles used in medicinal chemistry, such as kinase inhibitors or serotonin receptor modulators .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2H-benzotriazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-4-1-2-5-6(3-4)9-10-8-5;/h4H,1-3,7H2,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCOPAIERJZDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNN=C2CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with nitrous acid to form the benzotriazole ring, followed by reduction and subsequent amination to introduce the amine group. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring and cyclohexene-like structure undergo oxidation under controlled conditions. Key findings include:
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Mechanism : Oxidation typically targets the electron-rich triazole nitrogen or the partially saturated cyclohexene ring. For example, hydrogen peroxide selectively oxidizes the triazole N1 atom to form N-oxide derivatives.
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Applications : Nitro derivatives serve as intermediates in pharmaceutical synthesis .
Substitution Reactions
The amine group at position 5 and triazole ring hydrogens participate in nucleophilic/electrophilic substitutions:
Amine Group Substitution
Triazole Ring Substitution
| Reagent | Position Modified | Product Type | Yield (%) | Source |
|---|---|---|---|---|
| NBS (radical initiator) | C4/C7 | Brominated derivatives | 50–60 | |
| I₂/KI (electrophilic) | N2/N3 | Iodinated triazoles | 40–50 |
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Key Insight : The hydrochloride counterion enhances solubility in polar solvents but does not hinder substitution at the amine site .
Reduction Reactions
Reduction targets the triazole ring or unsaturated bonds in the tetrahydrobenzene moiety:
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Mechanistic Note : LiAlH₄ reduces the triazole ring to form open-chain diamines, while catalytic hydrogenation preserves the ring but saturates adjacent bonds .
Cycloaddition and Ring-Opening Reactions
The triazole participates in [3+2] cycloadditions with dipolarophiles:
| Reaction Partner | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethyl propiolate | Cu(I), DMF, 80°C | Fused triazole-pyrazine | 65–75 | |
| Azides | Ru catalysis, RT | Triazole-linked macrocycles | 55–65 |
Acid/Base-Mediated Transformations
The hydrochloride form exhibits pH-dependent behavior:
| Condition | Reaction | Outcome | Source |
|---|---|---|---|
| NaOH (1M, aqueous) | Deprotonation to free amine | Enhanced nucleophilicity at N5 | |
| HCl gas (anhydrous) | Re-protonation | Stabilization of crystalline form |
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes:
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Primary products : NH₃, HCl, and benzene fragments (GC-MS data) .
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Kinetics : Follows first-order kinetics with an activation energy of 120 kJ/mol.
Biological Interactions
Though not a direct chemical reaction, the compound interacts with biological targets:
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing fused bicyclic frameworks or related functional groups. Key differences in structure, synthesis, and properties are highlighted.
Core Heterocyclic Systems
Key Observations :
- Ring Size and Heteroatoms : The target compound’s 6-membered benzo-triazole system contrasts with the 9-membered azonine in , which exhibits distinct conformational flexibility and reactivity. Indazole (in ) and imidazole (in ) cores differ in nitrogen atom positioning, affecting electronic properties and binding affinities.
- Salt Forms : The hydrochloride salt of the target compound likely offers improved aqueous solubility compared to neutral azonines , while the dihydrochloride form in may enhance stability under acidic conditions.
Physicochemical and Functional Properties
- Amine vs. Carboxylic Acid Substituents: The target’s 5-amine group contrasts with the 7-carboxylic acid in 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid hydrochloride .
- Safety and Handling : Ramosetron D3 Hydrochloride’s MSDS emphasizes standard precautions (e.g., avoiding inhalation, skin contact), but similar data for the target compound are unavailable.
Biological Activity
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazole-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
- IUPAC Name : 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazole
- CAS Number : 6789-99-7
- Molecular Formula : C6H9N3
- Molecular Weight : 123.16 g/mol
- Physical Form : Solid
- Purity : ≥95% .
Anticancer Activity
Research has shown that derivatives of benzo[d][1,2,3]triazole exhibit notable anticancer properties. For instance, one study highlighted that certain benzotriazoles demonstrated significant antiproliferative activity against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Benzotriazole Derivative | A549 (Lung) | 1.2 |
| Benzotriazole Derivative | MCF-7 (Breast) | 2.4 |
| Doxorubicin | Various | ~1.0 |
These findings suggest that the compound may act as a histone deacetylase inhibitor, which is crucial in cancer progression and treatment .
Glycine Transport Inhibition
Recent studies have identified that certain triazole derivatives exhibit inhibitory effects on glycine transporters (GlyT1). These compounds were tested for their ability to inhibit glycine uptake in HEK293 cells expressing GlyT1. The results indicated that some derivatives had IC50 values in the low nanomolar range, showcasing their potential as therapeutic agents for conditions involving glycine dysregulation .
| Compound | GlyT1 IC50 (nM) |
|---|---|
| Compound 4 | 1.8 |
| Compound 5 | 64 |
Antimicrobial Activity
The antimicrobial properties of benzo[d][1,2,3]triazole derivatives have also been explored. A specific derivative demonstrated potent antibacterial activity against Staphylococcus aureus with an IC50 of 0.012 μg/mL. This suggests that these compounds can be effective against resistant bacterial strains .
Case Study 1: Cancer Cell Line Testing
A series of synthesized benzotriazoles were evaluated for their anticancer efficacy against various human cancer cell lines. The study utilized different concentrations to determine the IC50 values and assessed their mechanism of action through histone deacetylase inhibition assays.
Case Study 2: GlyT1 Inhibition
In a controlled laboratory setting, researchers conducted a series of experiments to evaluate the effects of triazole derivatives on glycine transport in neuronal cells. The results indicated a significant reduction in glycine uptake at higher concentrations of the tested compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
